molecular formula C22H36Si4 B3182384 Tetrakis(trimethylsilylethynyl)ethene CAS No. 55660-76-9

Tetrakis(trimethylsilylethynyl)ethene

Cat. No.: B3182384
CAS No.: 55660-76-9
M. Wt: 412.9 g/mol
InChI Key: BOEVHVGVPUAQBA-UHFFFAOYSA-N
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Description

Tetrakis(trimethylsilylethynyl)ethene is a versatile chemical compound with a unique molecular structure, characterized by the presence of four trimethylsilylethynyl groups attached to an ethene core. This compound is widely used in scientific research due to its distinctive properties, making it ideal for applications in organic electronics, such as flexible displays and solar cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(trimethylsilylethynyl)ethene typically involves the Sonogashira-Hagihara coupling reaction. This reaction is carried out by coupling a tetrabromoethene precursor with trimethylsilylethynyl groups in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(trimethylsilylethynyl)ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Tetrakis(trimethylsilylethynyl)ethene has numerous applications in scientific research:

    Organic Electronics: Used in the development of flexible displays and solar cells due to its excellent electronic properties.

    Fluorescent Sensors: Employed as a fluorescent sensor for detecting nitroaromatic compounds in solutions and vapor phases.

    Materials Science: Utilized in the synthesis of porous materials and molecular frameworks for energy storage and catalysis.

Comparison with Similar Compounds

    Tetrakis(trimethylsilylethynyl)pyrene: Known for its use as a fluorescent sensor.

    Tetrakis(trimethylsilylethynyl)phenylmethane: Utilized in the synthesis of porous materials.

    Tetrakis(trimethylsilylethynyl)biphenyl: Employed in the development of molecular frameworks.

Uniqueness: Tetrakis(trimethylsilylethynyl)ethene stands out due to its unique combination of electronic properties and reactivity, making it highly suitable for applications in organic electronics and materials science. Its ability to form stable compounds with various functional groups further enhances its versatility in scientific research.

Properties

IUPAC Name

trimethyl-[6-trimethylsilyl-3,4-bis(2-trimethylsilylethynyl)hex-3-en-1,5-diynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Si4/c1-23(2,3)17-13-21(14-18-24(4,5)6)22(15-19-25(7,8)9)16-20-26(10,11)12/h1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEVHVGVPUAQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117743
Record name 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55660-76-9
Record name 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55660-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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